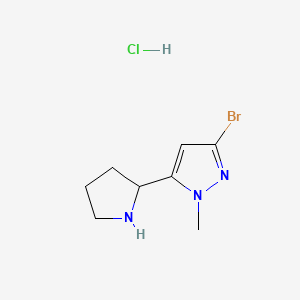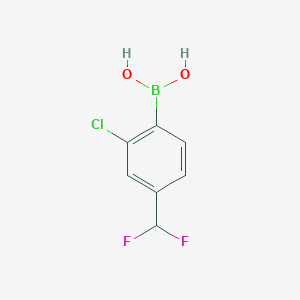
3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol is an organic compound that features both an iodine atom and a pyrazole ring. This compound is of interest due to its unique structure, which combines the reactivity of the iodine atom with the biological activity of the pyrazole ring. It is used in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol typically involves the reaction of 3-iodopropan-1-ol with 1H-pyrazole under specific conditions. One common method is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This reaction can be carried out under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The pyrazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and thiol derivatives.
Oxidation Reactions: Products include aldehydes and ketones.
Reduction Reactions: Products include reduced pyrazole derivatives.
Scientific Research Applications
3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets. The iodine atom and pyrazole ring can participate in various biochemical pathways, leading to the modulation of enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-iodo-1-(propan-2-yl)-1H-pyrazole
- 2-amino-3-(1H-indol-3-yl)-propan-1-ol
- 3-(1H-indazol-1-yl)propan-1-amine
Uniqueness
3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of both an iodine atom and a pyrazole ring in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H9IN2O |
|---|---|
Molecular Weight |
252.05 g/mol |
IUPAC Name |
3-iodo-2-pyrazol-1-ylpropan-1-ol |
InChI |
InChI=1S/C6H9IN2O/c7-4-6(5-10)9-3-1-2-8-9/h1-3,6,10H,4-5H2 |
InChI Key |
LTWSDVFQVHFFIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C(CO)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


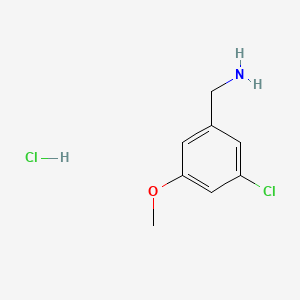
![1-Methoxypyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B13456504.png)
![2-[(2,2-Difluoroethyl)sulfanyl]acetic acid](/img/structure/B13456510.png)
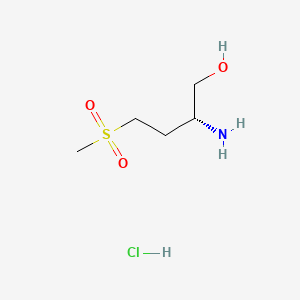
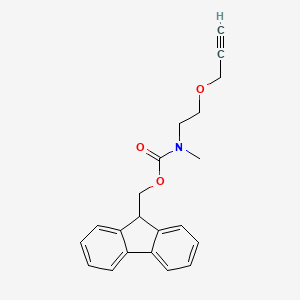
![4-[(Propane-2-sulfonyl)methyl]phenol](/img/structure/B13456525.png)
![1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B13456529.png)
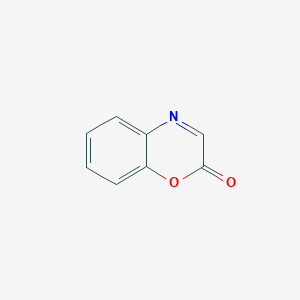
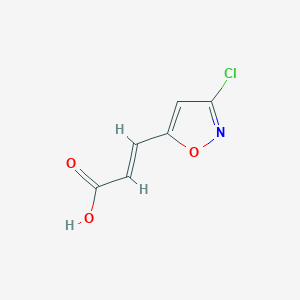
![2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide](/img/structure/B13456541.png)
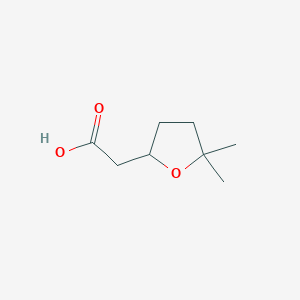
![(2Z)-4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-3-hydroxy-N-(2-methylpropyl)pent-2-enamide](/img/structure/B13456552.png)
